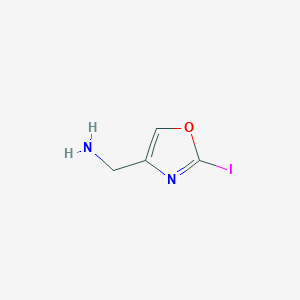
(2-Iodooxazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodooxazol-4-yl)methanamine is a chemical compound with the molecular formula C4H5IN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of an iodine atom at the 2-position and an amine group at the 4-position of the oxazole ring makes this compound unique and of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodo-4-formyloxazole with ammonia or an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at reflux temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Iodooxazol-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize side reactions and ensure reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodooxazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or organometallic compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide, organometallic reagents, THF, reflux.
Oxidation: Hydrogen peroxide, potassium permanganate, ethanol, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, THF, reflux.
Major Products Formed
Substitution: Formation of azides, organometallic derivatives.
Oxidation: Formation of oximes, nitriles.
Reduction: Formation of primary amines, alcohols.
Aplicaciones Científicas De Investigación
(2-Iodooxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2-Iodo
Propiedades
Fórmula molecular |
C4H5IN2O |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
(2-iodo-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C4H5IN2O/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 |
Clave InChI |
QUQHVZDOFSMSIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)I)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


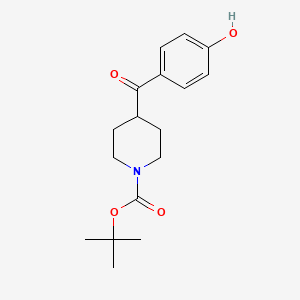
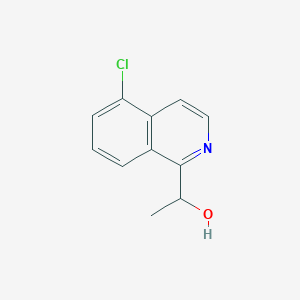
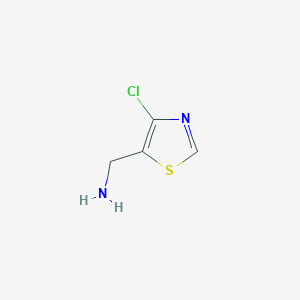
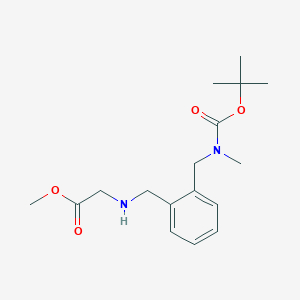
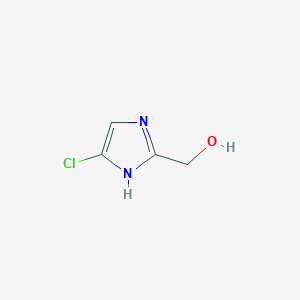


![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
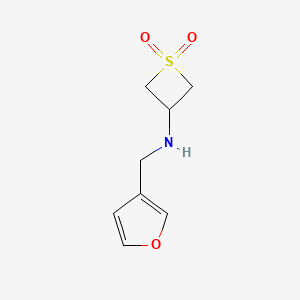
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
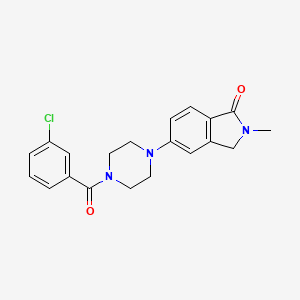
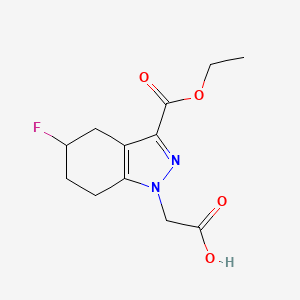
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
